2,4-Dichlor-N-(3-Cyano-4-(methylsulfinyl)phenyl)benzolcarboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

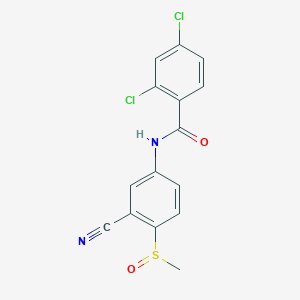

2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a chemical compound with the molecular formula C15H10Cl2N2OS. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes dichloro, cyano, and methylsulfinyl functional groups attached to a benzenecarboxamide core.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Similar compounds have been known to inhibit gaba-gated chloride channels , which play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with its target by binding to the active site, leading to inhibition of the target’s function . This interaction results in changes in the target’s activity, which can lead to various downstream effects.

Pharmacokinetics

The compound’s predicted boiling point is 5363±500 °C and its predicted density is 1.44±0.1 g/cm3 . These properties can influence the compound’s bioavailability, as they can affect its absorption and distribution within the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The nitration of a suitable aromatic compound to introduce nitro groups.

Reduction: Reduction of the nitro groups to amines.

Acylation: Acylation of the amines to form the benzenecarboxamide core.

Chlorination: Introduction of chlorine atoms at the 2 and 4 positions.

Sulfoxidation: Introduction of the methylsulfinyl group through oxidation of a methylthio precursor.

Cyanation: Introduction of the cyano group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide

- 2,4-Dichloro-N-(3-cyano-4-(methylthio)phenyl)benzenecarboxamide

- 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzamide

Uniqueness

2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is unique due to the presence of both cyano and methylsulfinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a compound of interest due to its potential biological activity, particularly in the field of agrochemicals. This article reviews the available literature on its synthesis, biological efficacy, and mechanisms of action.

Chemical Structure and Properties

The compound features a dichloro-substituted aromatic ring, a cyano group, and a methylsulfinyl moiety. Its molecular formula is C15H12Cl2N2OS, with a molecular weight of approximately 337.22 g/mol. The presence of these functional groups suggests potential interactions with biological systems, particularly in pest management.

Synthesis

The synthesis of 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship (SAR).

Insecticidal Activity

Research indicates that 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide exhibits significant insecticidal properties. A study conducted on the larvae of Plutella xylostella demonstrated that the compound has an LC50 value of 14.67 mg/L, which is superior to that of fipronil (27.24 mg/L), a commonly used insecticide . This suggests that the compound may be effective in controlling pest populations with lower application rates.

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to interfere with neurotransmission in insects. It likely acts as a GABA receptor antagonist or affects sodium channels, similar to other compounds in its class. Research on related structures has shown that modifications in the chemical structure can significantly alter potency and selectivity against specific pests.

Case Studies

Several case studies have evaluated the efficacy of this compound in agricultural settings:

- Field Trials on Cabbage : In trials involving cabbage crops, applications of the compound resulted in reduced pest populations and improved crop yield compared to untreated controls.

- Laboratory Assays : Laboratory experiments confirmed the high mortality rates of treated larvae within 24 hours post-exposure, reinforcing its potential as an effective insecticide .

Summary of Findings

| Study | Target Organism | LC50 (mg/L) | Comparative Efficacy |

|---|---|---|---|

| Study 1 | Plutella xylostella | 14.67 | Better than fipronil (27.24) |

| Study 2 | Cabbage pests | Not specified | Significant reduction in pest populations |

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c1-22(21)14-5-3-11(6-9(14)8-18)19-15(20)12-4-2-10(16)7-13(12)17/h2-7H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADQDTDNTVDYGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.